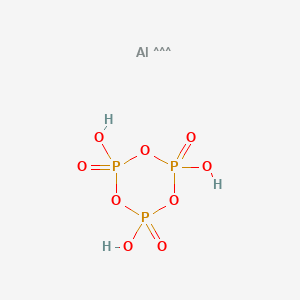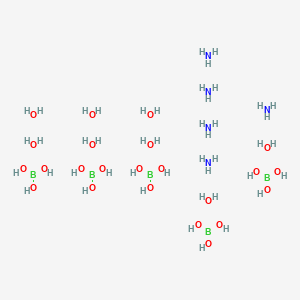
Azane;boric acid;octahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of azane;boric acid;octahydrate typically involves the reaction of ammonia with boric acid in the presence of water. The reaction can be represented as follows:
[ \text{NH}_3 + \text{H}_3\text{BO}_3 + 8\text{H}_2\text{O} \rightarrow \text{NH}_3 \cdot \text{H}_3\text{BO}_3 \cdot 8\text{H}_2\text{O} ]
This reaction is usually carried out under controlled conditions to ensure the formation of the desired octahydrate form. The reaction conditions may include maintaining a specific temperature and pH to optimize the yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using large reactors where ammonia gas is bubbled through an aqueous solution of boric acid. The reaction mixture is then cooled to precipitate the octahydrate form, which is subsequently filtered and dried. The industrial process may also involve the use of catalysts to enhance the reaction rate and improve the efficiency of the production.
Analyse Des Réactions Chimiques
Types of Reactions
Azane;boric acid;octahydrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions where the ammonia component is oxidized to form nitrogen oxides.
Reduction: Boric acid can be reduced to form boron hydrides under specific conditions.
Substitution: The hydrogen atoms in ammonia can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Nitrogen oxides (NO, NO₂)
Reduction: Boron hydrides (e.g., diborane)
Substitution: Various substituted amines depending on the reagents used
Applications De Recherche Scientifique
Azane;boric acid;octahydrate has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of boron-containing compounds and as a catalyst in organic transformations.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the production of self-healing polymers and hydrogels, which have applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of azane;boric acid;octahydrate involves the interaction of its components with various molecular targets. For instance, boric acid can inhibit biofilm formation and hyphal transformation in Candida albicans, which are critical virulence factors . The ammonia component can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium borate: Similar in that it contains both ammonia and boron, but differs in its hydration state and specific chemical properties.
Boric acid monohydrate: Contains boric acid with one molecule of water, differing in its hydration state.
Ammonium tetrafluoroborate: Contains ammonia and boron but with different anionic components.
Uniqueness
Azane;boric acid;octahydrate is unique due to its specific hydration state, which influences its chemical reactivity and physical properties. The presence of eight water molecules can affect its solubility, stability, and interactions with other compounds, making it distinct from other boron-containing compounds.
Propriétés
IUPAC Name |
azane;boric acid;octahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5BH3O3.5H3N.8H2O/c5*2-1(3)4;;;;;;;;;;;;;/h5*2-4H;5*1H3;8*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZOOZIZBZDVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.N.N.N.N.N.O.O.O.O.O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5H46N5O23 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(13S,17S)-3-hydroxy-2,4-diiodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B8251868.png)
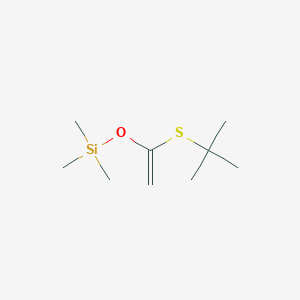
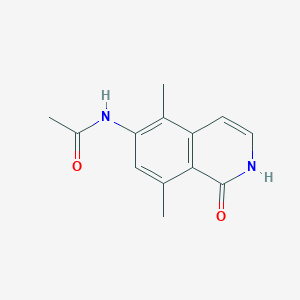
![2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide](/img/structure/B8251897.png)
![1-[[4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B8251902.png)
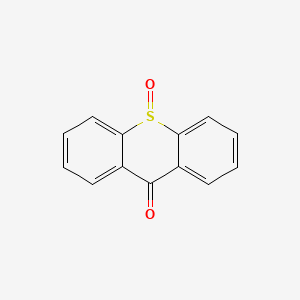

![4-bromo-2-(2H-tetrazol-5-yl)-thieno[2,3-c]pyridine](/img/structure/B8251917.png)
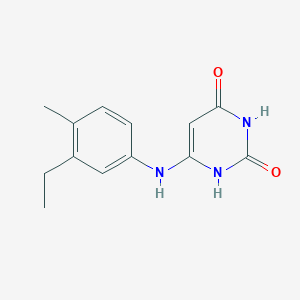
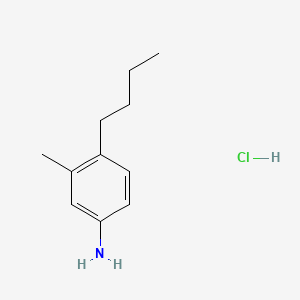
![3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid](/img/structure/B8251934.png)
![Titanium, bis(eta5-2,4-cyclopentadien-1-yl)bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]-](/img/structure/B8251941.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8251949.png)
